Cas no 55341-87-2 (3-Aminothiophene-2-carboxylic acid)

3-Aminothiophene-2-carboxylic acid is a heterocyclic compound featuring both an amino and a carboxylic acid functional group on a thiophene ring. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive sites allow for selective modifications, enabling the formation of amides, esters, or other derivatives. The compound’s stability and compatibility with various reaction conditions enhance its utility in medicinal chemistry, where it serves as a building block for biologically active molecules. Its well-defined purity and consistent performance make it a reliable choice for research and industrial applications.
3-Aminothiophene-2-carboxylic acid structure
55341-87-2 structure
Product Name:3-Aminothiophene-2-carboxylic acid
CAS No:55341-87-2
MF:C5H5NO2S
MW:143.163699865341
MDL:MFCD03426100
CID:366613
PubChem ID:1512497
Update Time:2025-10-29

3-Aminothiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Aminothiophene-2-carboxylic acid
    • 3-Amino-2-thiophenecarboxylic acid
    • 3-AMINO-2-THIOPHENECARBOXYLIC ACID POTASSIUM SALT
    • POTASSIUM 3-AMINOTHIOPHENE-2-CARBOXYLIC ACID
    • CQSJDKGNONPQOQ-UHFFFAOYSA-N
    • SCHEMBL930387
    • A830600
    • aminothiophenecarboxylic
    • AC-24323
    • FT-0659037
    • EN300-99433
    • 3-aminothiophene-2-carboxylic
    • SY006053
    • MFCD03426100
    • 55341-87-2
    • CS-0059259
    • 2-THIOPHENECARBOXYLIC ACID, 3-AMINO-
    • DTXSID20363689
    • AKOS005174251
    • 3-amino-thiophene-2-carboxylic acid
    • J-511739
    • 3-Amino-2-thiophenecarboxylicAcid
    • DB-012068
    • MDL: MFCD03426100
    • Inchi: 1S/C5H5NO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H,7,8)
    • InChI Key: CQSJDKGNONPQOQ-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C(=O)O)N

Computed Properties

  • Exact Mass: 143.00400
  • Monoisotopic Mass: 143.004
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.6A^2
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.527
  • Melting Point: No data available
  • Boiling Point: 399 ℃ at 760 mmHg
  • Flash Point: 195.1℃
  • Refractive Index: 1.689
  • PSA: 91.56000
  • LogP: 1.60970
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

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3-Aminothiophene-2-carboxylic acid Production Method

3-Aminothiophene-2-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:55341-87-2)3-Aminothiophene-2-carboxylic acid
Order Number:A830600
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:18
Price ($):1864.0
Email:sales@amadischem.com

Additional information on 3-Aminothiophene-2-carboxylic acid

3-Aminothiophene-2-carboxylic Acid (CAS No. 55341-87-2): An Overview of Its Structure, Properties, and Applications

3-Aminothiophene-2-carboxylic acid (CAS No. 55341-87-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as 2-thienylglycine or thiophene-2-carboxylic acid, 3-amino-, is characterized by its unique structure, which combines a thiophene ring with an amino and carboxylic acid functional group. This combination endows the molecule with a range of interesting properties and potential applications.

The thiophene ring is a five-membered heterocyclic compound containing one sulfur atom. Thiophenes are known for their aromaticity and stability, making them valuable building blocks in the synthesis of various organic compounds. The presence of the amino group and carboxylic acid group on the thiophene ring imparts additional reactivity and functionality to the molecule. These functional groups can participate in a variety of chemical reactions, including condensation, esterification, and amidation, which are crucial in the development of new materials and pharmaceuticals.

Recent studies have highlighted the potential of 3-Aminothiophene-2-carboxylic acid in various applications. In the field of medicinal chemistry, this compound has been explored as a scaffold for the design of novel drugs. For instance, researchers have synthesized derivatives of 3-Aminothiophene-2-carboxylic acid that exhibit potent antiviral and anticancer activities. One study published in the *Journal of Medicinal Chemistry* reported that certain derivatives of this compound demonstrated significant inhibition of viral replication in vitro, making them promising candidates for further development as antiviral agents.

In addition to its potential in drug discovery, 3-Aminothiophene-2-carboxylic acid has also been investigated for its use in materials science. The unique electronic properties of thiophenes make them suitable for applications in organic electronics and photovoltaic devices. Researchers have synthesized polymers containing 3-Aminothiophene-2-carboxylic acid units that exhibit high charge carrier mobility and excellent photostability. These materials have shown promise in the fabrication of organic field-effect transistors (OFETs) and solar cells.

The synthesis of 3-Aminothiophene-2-carboxylic acid can be achieved through several routes. One common method involves the reaction of 2-bromothiophene with ammonia followed by carboxylation. Another approach involves the cyclization of a suitable precursor molecule under specific conditions to form the thiophene ring with the desired functional groups. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness.

The physical properties of 3-Aminothiophene-2-carboxylic acid are also noteworthy. It is a white crystalline solid with a melting point around 160°C. The compound is soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO), which facilitates its use in various chemical reactions and biological assays. Its solubility profile makes it an attractive candidate for formulation into drug delivery systems.

In terms of safety and handling, 3-Aminothiophene-2-carboxylic acid should be stored under dry conditions to prevent degradation. It is generally considered stable under normal laboratory conditions but should be handled with care to avoid exposure to skin or inhalation. Proper personal protective equipment (PPE) such as gloves and goggles should be used when working with this compound.

From an environmental perspective, the synthesis and use of 3-Aminothiophene-2-carboxylic acid should be conducted with consideration for sustainability practices. Green chemistry principles can be applied to minimize waste generation and reduce the environmental impact of its production processes.

In conclusion, 3-Aminothiophene-2-carboxylic acid (CAS No. 55341-87-2) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, materials science, and other fields. Its unique structure and functional groups make it a valuable starting material for the synthesis of novel compounds with diverse biological activities and material properties. Ongoing research continues to uncover new possibilities for this intriguing molecule, solidifying its importance in modern scientific endeavors.

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Amadis Chemical Company Limited
(CAS:55341-87-2)3-Aminothiophene-2-carboxylic acid
A830600
Purity:99%
Quantity:100g
Price ($):1864.0
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